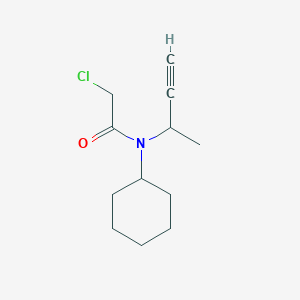

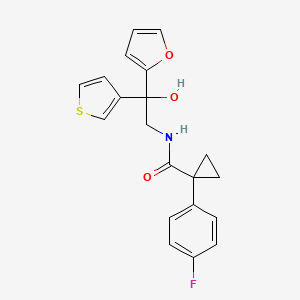

![molecular formula C13H17ClN2O3S B2417314 4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide CAS No. 321713-50-2](/img/structure/B2417314.png)

4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

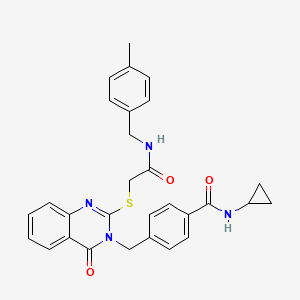

“4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide” is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.81 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidinyl group attached to a propyl chain, which is connected to a benzenesulfonamide moiety with a chlorine substituent .Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.81 . Other physical and chemical properties such as boiling point, density, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Anticancer Potential

4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide and its derivatives have shown significant potential in anticancer research. For instance, some synthesized derivatives exhibited remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, with low micromolar GI50 values (Sławiński et al., 2012). Similarly, another study synthesized derivatives that showed more activity than the standard drug carboplatin against certain cancer cell lines (Kumar et al., 2014).

Antifungal Activity

Some derivatives of 4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide have been synthesized and found to exhibit potent antifungal activity against Aspergillus niger & Aspergillus flavus, showing significant structure-activity relationship trends (Gupta & Halve, 2015).

Potential in HIV-1 Infection Prevention

This compound and its derivatives have also been explored in the context of HIV-1 infection. For example, a study focused on synthesizing small molecular antagonists using methylbenzenesulfonamide, showing potential as targeting preparations in the prevention of human HIV-1 infection (De-ju, 2015).

Inhibition of Human Carbonic Anhydrases

Derivatives of this compound have been synthesized and investigated for their binding affinity and selectivity against recombinant human carbonic anhydrases, showing low nanomolar affinity against cancer-related CA IX. This indicates potential for the development of selective inhibitors for particular CA isozymes (Balandis et al., 2020).

Bioactivity and Solvent Effects

Studies have also been conducted on the bioactivity and solvent effects on the chemical shifts of derivatives like 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide. This research provides insights into the solvatochromic behavior of these compounds, which is essential for understanding their chemical and biological properties (Hasan, 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Based on its structural similarity to other benzenesulfonamides, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in maintaining ph balance in the body . This could potentially affect a variety of biochemical pathways, including those involved in respiration and electrolyte balance.

Pharmacokinetics

Benzenesulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Inhibition of carbonic anhydrase by benzenesulfonamides can lead to a decrease in the concentration of hydrogen ions in cells, affecting various cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzenesulfonamides .

Propriétés

IUPAC Name |

4-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c14-11-4-6-12(7-5-11)20(18,19)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKYSPAPZXZRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)

![4-(4-methylphenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2417237.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2417241.png)

![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2417250.png)